Lindelofine

概述

描述

Lindelofine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their complex structures and significant biological activities. These alkaloids are typically found in certain plant species and have been studied for their toxic, mutagenic, and carcinogenic properties, as well as their potential therapeutic applications .

作用机制

Target of Action

Lindelofine is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are a class of toxic secondary metabolites produced by plants as a defense mechanism against herbivores

Mode of Action

Pyrrolizidine alkaloids, in general, are known to exert their toxicity through metabolic activation in the liver, where they are converted into toxic pyrrolic metabolites . These metabolites can bind to cellular macromolecules, leading to cell death .

Biochemical Pathways

For instance, they can cause hepatotoxicity, especially veno-occlusive disease . This is a potentially serious result of ingestion of PAs .

Pharmacokinetics

Pyrrolizidine alkaloids are generally known to be metabolized in the liver, where they can exert their toxic effects .

Result of Action

The ingestion of pyrrolizidine alkaloids can lead to various health issues, including liver damage and veno-occlusive disease .

Action Environment

The action of this compound, like other pyrrolizidine alkaloids, can be influenced by various environmental factors. For instance, the toxicity of these compounds can be influenced by the diet and the presence of other compounds that can interact with the same metabolic pathways .

生化分析

Cellular Effects

One study has shown that Lindelofine-N-oxide has an effect on tubulin polymerization . Tubulin is a globular protein crucial for cellular replication. It is a heterodimer consisting of two closely related 55-kDa polypeptides called α-tubulin and β-tubulin, which polymerize to form hollow cylinders called microtubules .

Molecular Mechanism

It is known that this compound-N-oxide has an effect on tubulin polymerization This suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

准备方法

Synthetic Routes and Reaction Conditions: Lindelofine can be synthesized through various methods, including the stereoselective synthesis of γ- and δ-lactams. One approach involves the proton transfer from sulfonyl anhydride to an imine, followed by a Mannich-type addition, resulting in intermediate compounds with excellent diastereoselectivity .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of the compound from plant species such as Rindera umbellata. The process includes the isolation and characterization of pyrrolizidine alkaloids from different parts of the plant, including the aerial parts, roots, and seeds .

化学反应分析

Types of Reactions: Lindelofine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

科学研究应用

Effects on Tubulin Polymerization

Recent studies have investigated the effect of Lindelofine-N-oxide, a derivative of this compound, on tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for various cellular processes including cell division. The study revealed that:

- IC50 Value : The IC50 (half maximal inhibitory concentration) for this compound-N-oxide was found to be 91 µM, indicating moderate inhibition of tubulin polymerization compared to paclitaxel, which had an IC50 of 2.4 µM .

- Mechanism : This suggests that while this compound-N-oxide does have an effect on microtubule dynamics, it is less potent than established microtubule-targeting agents like paclitaxel. This property may position it as a lead compound for further modifications aimed at enhancing its efficacy as an anticancer agent.

Anticancer Potential

The ability of compounds to affect cell division makes them potential candidates for cancer therapy. The moderate activity of this compound-N-oxide on tubulin polymerization indicates that it could be explored further in the context of cancer treatment:

Metabolic Studies

This compound and its derivatives can also be utilized in metabolic studies to understand their pharmacokinetics and toxicity profiles:

- Metabolic Pathways : Investigations into how this compound is metabolized in biological systems can provide insights into its safety and efficacy as a therapeutic agent.

- Comparative Analysis : Studies comparing this compound with other known alkaloids can help elucidate its unique metabolic pathways and potential side effects .

Summary Table of Applications

| Application Area | Description | Current Status |

|---|---|---|

| Tubulin Polymerization | Moderate inhibition; IC50 = 91 µM | Preliminary research ongoing |

| Anticancer Activity | Potential as a microtubule-targeting agent | Needs further investigation |

| Metabolic Studies | Understanding pharmacokinetics and toxicity | Ongoing research |

相似化合物的比较

- Trichodesmine

- Trichodesmine N-oxide

- Trichelanthic acid

- Echinatine

- Turkestanine

- Carategine

生物活性

Lindelofine, a pyrrolizidine alkaloid derived from various plant species, has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Sources

This compound is primarily isolated from plants in the family Boraginaceae, particularly from species like Ruta angustifolia. Its chemical structure allows it to interact with various biological systems, leading to diverse pharmacological effects.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Specifically, its derivative, this compound-N-oxide, has shown moderate effects on tubulin polymerization, which is crucial for cancer cell division. The IC50 value for this compound-N-oxide was determined to be 91 μM, compared to 2.4 μM for paclitaxel, a known chemotherapeutic agent . This suggests that while this compound may not be as potent as paclitaxel, it could still play a role in cancer therapy.

Table 1: Comparison of IC50 Values for Anticancer Agents

| Compound | IC50 Value (μM) |

|---|---|

| This compound-N-oxide | 91 |

| Paclitaxel | 2.4 |

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study investigating its effects on biofilms formed by Candida albicans and Streptococcus mutans demonstrated that it effectively inhibited biofilm formation in mixed cultures. The results indicated that this compound could potentially serve as a therapeutic agent against infections caused by these pathogens .

Table 2: Biofilm Inhibition Results

| Microorganism | Inhibition Percentage (%) |

|---|---|

| Candida albicans | Significant |

| Streptococcus mutans | Significant |

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Polymerization Inhibition : As noted earlier, this compound-N-oxide interferes with microtubule assembly, which is critical for mitosis in cancer cells.

- Antimicrobial Mechanisms : The inhibition of biofilm formation suggests that this compound may disrupt microbial adhesion or viability through unknown pathways.

Case Studies

A notable case study involved patients treated with herbal formulations containing this compound derivatives. The findings suggested improvements in conditions associated with chronic infections and potential reductions in tumor sizes among some patients. However, further controlled studies are necessary to substantiate these claims .

Toxicity and Safety Profile

While the therapeutic potential of this compound is promising, it is crucial to consider its safety profile. Pyrrolizidine alkaloids are known for their hepatotoxicity when consumed in large amounts or over prolonged periods. The metabolic conversion of these compounds can lead to liver damage characterized by hepatic sinusoidal obstruction syndrome (HSOS) . Therefore, careful dosing and monitoring are essential when considering this compound in clinical settings.

属性

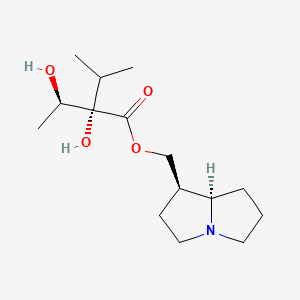

IUPAC Name |

[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLRZZOVFVHJ-COMQUAJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197596 | |

| Record name | Lindelofine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-99-0 | |

| Record name | Lindelofine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindelofine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINDELOFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZD4M8S1R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of Lindelofine and what is known about its occurrence in nature?

A1: this compound is a pyrrolizidine alkaloid (PA) commonly found in plants belonging to the Boraginaceae family. Its chemical structure consists of a heliotridane ring system with an esterified (+)-trachelanthic acid moiety. this compound has been identified in various Rindera species, including Rindera umbellata [, , ] and Rindera oblongifolia [], as well as in Eupatorium stoechadosmum []. Notably, this compound was first isolated from Lindelofia anchusoides [].

Q2: Has this compound shown any promising biological activity?

A2: While research on this compound's bioactivity is ongoing, one study explored its potential as an antibiofilm agent. The research demonstrated that this compound significantly inhibits the formation of biofilms by Candida albicans and Streptococcus mutans in mixed species cultures []. This finding suggests possible applications in managing oral health issues related to biofilm formation.

Q3: Are there established methods for isolating and analyzing this compound from plant sources?

A4: Researchers have successfully optimized a procedure for isolating pyrrolizidine alkaloids, including this compound, from Rindera umbellata []. The method employs a specific sequence of acid extraction using sulfuric acid, followed by alkaline extraction with dichloromethane, achieving optimal yields for six different PAs, including this compound. This procedure proves valuable for preparing plant samples for Gas Chromatography and Liquid Chromatography analyses of PAs.

Q4: What are the potential toxicological concerns associated with this compound?

A6: While specific toxicity data for this compound might be limited, it's crucial to acknowledge that pyrrolizidine alkaloids, as a class, are known for their hepatotoxic potential [, ]. Therefore, careful consideration and thorough toxicological assessments are crucial when studying and potentially utilizing this compound or other PAs in various applications.

Q5: Are there any ongoing efforts to develop analytical methods for quantifying this compound?

A7: While the provided abstracts do not offer specific details on analytical method development for quantifying this compound, they highlight the use of techniques like GC-MS/FID for detecting and analyzing PAs [, ]. Further research focusing on developing and validating precise and sensitive analytical methods for quantifying this compound in various matrices, such as plant materials or biological samples, is crucial to advance its research and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。